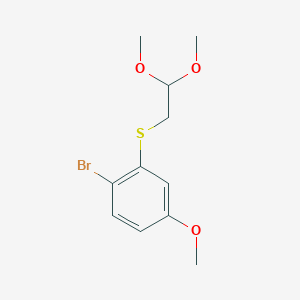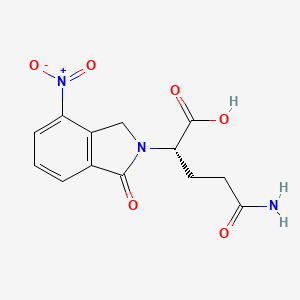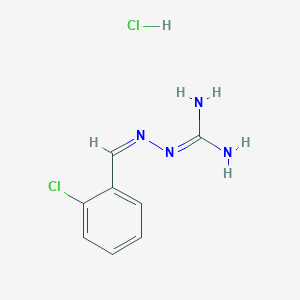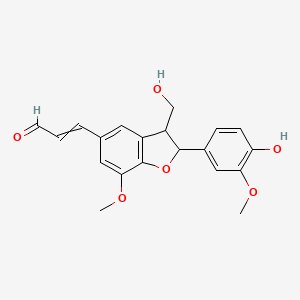
Tyrosyl-Hydroxyproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosyl-Hydroxyproline is a dipeptide composed of the amino acids tyrosine and hydroxyproline. It is known for its role in various biological processes and has garnered interest due to its potential applications in medicine, biochemistry, and industry. The compound’s structure includes a tyrosine residue linked to a hydroxyproline residue, forming a unique dipeptide with distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosyl-Hydroxyproline typically involves the coupling of tyrosine and hydroxyproline. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and enhancing the expression of relevant enzymes. The fermentation process is followed by purification steps to isolate the dipeptide in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the hydroxyl group on the hydroxyproline residue.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using nitric acid, while sulfonation can be performed with sulfuric acid.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced hydroxyproline derivatives.
Substitution: Nitrotyrosine, sulfonated tyrosine derivatives.
Scientific Research Applications
Tyrosyl-Hydroxyproline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in collagen stability and function, as hydroxyproline is a key component of collagen.
Medicine: Explored for its potential in wound healing and tissue regeneration due to its involvement in collagen synthesis.
Industry: Utilized in the production of biomaterials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Tyrosyl-Hydroxyproline involves its incorporation into collagen, where it contributes to the stability and structural integrity of the collagen triple helix. The hydroxyl group on hydroxyproline forms hydrogen bonds with adjacent collagen molecules, enhancing the overall stability of the collagen matrix. This interaction is crucial for maintaining the strength and resilience of connective tissues.
Comparison with Similar Compounds
Similar Compounds
Tyrosyl-Proline: Similar in structure but lacks the hydroxyl group on the proline residue.
Hydroxyprolyl-Glycine: Contains hydroxyproline but is linked to glycine instead of tyrosine.
Prolyl-Hydroxyproline: Another dipeptide with hydroxyproline but linked to proline.
Uniqueness
Tyrosyl-Hydroxyproline is unique due to the presence of both tyrosine and hydroxyproline, which imparts distinct chemical and biological properties. The hydroxyl group on hydroxyproline enhances hydrogen bonding, contributing to the stability of collagen structures. Additionally, the phenolic hydroxyl group on tyrosine allows for diverse chemical modifications, making this compound a versatile compound in various applications.
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O5/c15-11(5-8-1-3-9(17)4-2-8)13(19)16-7-10(18)6-12(16)14(20)21/h1-4,10-12,17-18H,5-7,15H2,(H,20,21) |
InChI Key |
FTWOPDCJCRFTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=C(C=C2)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)

![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
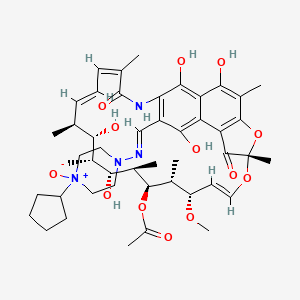
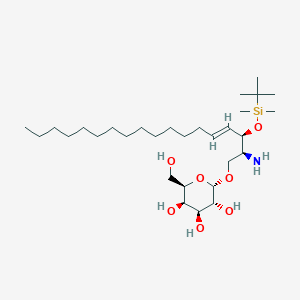
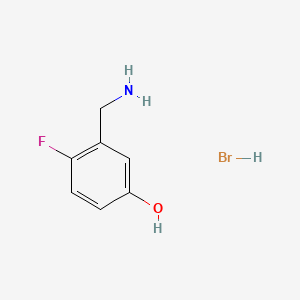
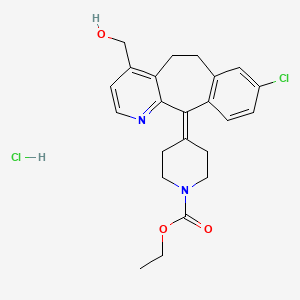
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
